Hyodeoxycholic acid sodium salt CAS 10421-49-5 properties
Hyodeoxycholic acid sodium salt CAS 10421-49-5 properties
An In-depth Technical Guide to Hyodeoxycholic Acid Sodium Salt (CAS 10421-49-5) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Bile Acid
Hyodeoxycholic acid (HDCA), and its commonly used sodium salt (CAS 10421-49-5), is a secondary bile acid produced by the metabolic action of intestinal microbiota.[1] Historically known as a major constituent of hog bile and a precursor for steroid synthesis, its role was initially perceived as being confined to the emulsification and absorption of dietary fats.[1][2] However, contemporary research has unveiled HDCA as a pleiotropic signaling molecule with significant influence over host metabolism, inflammation, and cellular proliferation. It is no longer viewed merely as a digestive surfactant but as a key modulator of the gut-liver axis and a promising therapeutic agent for a spectrum of complex diseases.[2][3][4]
This guide provides a comprehensive technical overview of Hyodeoxycholic acid sodium salt, synthesizing current knowledge on its physicochemical properties, molecular mechanisms, and practical applications in a research setting. It is designed to equip researchers and drug development professionals with the foundational knowledge and procedural insights required to effectively investigate and harness the therapeutic potential of this multifaceted compound.
Part 1: Core Physicochemical and Handling Properties
A thorough understanding of the fundamental properties of Hyodeoxycholic acid sodium salt is critical for experimental design, ensuring reproducibility and accuracy.
Chemical Identity and Properties
Hyodeoxycholic acid (HDCA) is a dihydroxy bile acid, structurally distinguished by hydroxyl groups at the 3α and 6α positions.[1] This 6α-hydroxylation confers a greater hydrophilicity compared to deoxycholic acid (DCA), a key factor influencing its biological activity.[1] The sodium salt is the typically supplied form for research due to its improved solubility in aqueous media over the free acid.
| Property | Value | Source(s) |
| CAS Number | 10421-49-5 | [5] |
| Molecular Formula | C₂₄H₃₉NaO₄ | [5][6] |
| Molecular Weight | 414.55 g/mol | [5] |
| Appearance | White to off-white powder/solid | [6] |
| Purity | Typically ≥98% | [6] |
| Melting Point (Acid form) | 200-201 °C | [1] |
Solubility and Solution Preparation
Accurate and consistent solution preparation is the bedrock of reliable experimental outcomes. The solubility of HDCA sodium salt is highly dependent on the solvent system.
| Solvent | Solubility Data | Source(s) |
| DMSO | Soluble (e.g., 20 mg/mL, 66 mg/mL) | [7][8] |
| Ethanol | Soluble (e.g., 20 mg/mL, 66 mg/mL) | [7][8] |
| Water | Insoluble (for the free acid) | [8][9] |
| DMF | 30 mg/mL | [7] |
| PBS (pH 7.2) | Poorly soluble when mixed with organic solvents (e.g., 0.5 mg/mL in 1:1 DMF:PBS) | [7] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a standard stock solution for in vitro cell culture experiments.
Rationale: DMSO is the preferred solvent for creating high-concentration stock solutions of HDCA due to its excellent solvating power for amphipathic molecules. This allows for minimal solvent volume to be added to cell culture media, reducing the risk of solvent-induced cytotoxicity.
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of Hyodeoxycholic acid sodium salt (MW: 414.55 g/mol ). For 1 mL of a 10 mM stock, weigh 4.146 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO. For 4.146 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years) or at -80°C for extended stability.[10][11] For short-term use (days to weeks), storage at 4°C is acceptable, though -20°C is recommended to maintain integrity.[11]
Safety and Handling
While comprehensive toxicological data is limited, standard laboratory precautions should be observed.
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder. Avoid dust generation.[12]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Part 2: Molecular Mechanisms and Biological Functions
HDCA's biological effects are mediated through a complex interplay with host nuclear receptors and the gut microbiome.
Receptor-Mediated Signaling
HDCA is a key signaling molecule that interacts with bile acid-activated receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][13]
-
TGR5 Agonism: HDCA is a known agonist of TGR5, with a reported EC₅₀ of 31.6 µM in CHO cells.[10] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in improving glucose homeostasis.[13][14] TGR5 activation can also enhance intestinal barrier integrity.[15]
-
FXR Modulation: The interaction of HDCA with FXR is more complex. Some studies suggest it acts as an FXR inhibitor or a weak antagonist, which can be beneficial in conditions like cholestasis by promoting bile acid synthesis.[13][16] Conversely, other research indicates that some of HDCA's therapeutic effects, such as inhibiting colorectal cancer proliferation, are mediated through the activation of FXR.[17][18] This context-dependent activity is a critical area of ongoing research and suggests that HDCA's effect on FXR may be tissue-specific or dependent on the local metabolic environment.
Caption: Figure 2: Workflow for an In Vitro Cell Proliferation Assay.
Protocol 2: Step-by-Step Methodology for Proliferation Assay
-
Cell Seeding: Trypsinize and count CRC cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: From your 10 mM DMSO stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest HDCA dose.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Viability Assessment (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Absorbance of control well) x 100]. Plot the results to determine the IC₅₀ value.
Considerations for In Vivo Studies
Animal studies have been crucial in elucidating the systemic effects of HDCA.
-
Administration: Oral gavage is the most common route of administration, reflecting its natural physiological path. [3][17]* Dosage: Effective doses in mouse models of colorectal cancer have been reported at 75 mg/kg and 150 mg/kg, administered on alternate days. [17]In studies on metabolic syndrome, supplementation in the diet (e.g., 0.5%) has also been used. [19]* Vehicle: The vehicle for oral gavage should be carefully selected. A suspension in a solution like 0.5% carboxymethylcellulose (CMC) is a common choice for poorly water-soluble compounds.
-
Monitoring: In addition to the primary endpoints (e.g., tumor volume, metabolic parameters), it is crucial to monitor for potential toxicity by tracking animal body weight and collecting serum for liver and kidney function markers at the study's conclusion. [10][17]
Conclusion
Hyodeoxycholic acid sodium salt has transitioned from a simple biochemical to a compound of significant pharmacological interest. Its ability to modulate key metabolic receptors like FXR and TGR5, coupled with its profound impact on the gut microbiome, positions it as a compelling candidate for therapeutic development in metabolic disease, gastrointestinal disorders, and oncology. A rigorous and well-informed experimental approach, grounded in its fundamental physicochemical and biological properties, is essential for unlocking its full potential.
References
- Patsnap Synapse. (2024, June 14).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Hyodeoxycholic acid?
-
Wikipedia. (n.d.). Hyodeoxycholic acid. [Link]
-
Chong, J., et al. (2025, June 20). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. Frontiers in Microbiology. [Link]
-
Li, Y., et al. (2025, May 1). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. Drug Design, Development and Therapy. [Link]
-
ResearchGate. (2025, August 4). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]
-
Kuang, H., et al. (2025, December 17). Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation. International Journal of Molecular Sciences. [Link]
-
Chen, Y., et al. (n.d.). Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis. EMBO Molecular Medicine. [Link]
-
Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]
-
Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]
-
Frontiers. (2025, June 19). Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets. [Link]
-
Chen, J., et al. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. Frontiers in Pharmacology. [Link]
-
HKBU. (2023, November 2). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]
-
Taylor & Francis Online. (2025, May 2). Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model. [Link]
-
Agilent. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. [Link]
-
Frontiers. (2025, January 6). Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis. [Link]
-
Asia Research News. (2023, November 9). HKBU-led research discovers therapeutic potential of hyodeoxycholic acid for non-alcoholic fatty liver disease. [Link]
-
AdooQ Bioscience. (n.d.). Hyodeoxycholic acid. [Link]
Sources
- 1. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Hyodeoxycholic acid? [synapse.patsnap.com]
- 3. What is Hyodeoxycholic acid used for? [synapse.patsnap.com]
- 4. Frontiers | Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets [frontiersin.org]
- 5. Hyodeoxycholic acid sodium salt | CAS 10421-49-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. chemimpex.com [chemimpex.com]
- 7. caymanchem.com [caymanchem.com]
- 8. adooq.com [adooq.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. fishersci.com [fishersci.com]
- 13. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis [frontiersin.org]
- 19. Hyodeoxycholic Acid Suppresses High-Fat-Diet–Promoted MC38-Syngeneic Colorectal Tumor Growth via Bile Acid Remodeling and Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
